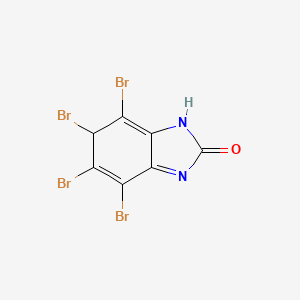
2H-Benzimidazol-2-one, 4,5,6,7-tetrabromo-1,3-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Benzimidazol-2-one, 4,5,6,7-tetrabromo-1,3-dihydro- is a brominated derivative of benzimidazolone This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 4,5,6,7-tetrabromo-1,3-dihydro- typically involves the bromination of 1,3-dihydro-2H-benzimidazol-2-one. The bromination process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually performed in an inert solvent such as chloroform or dichloromethane at low temperatures to prevent over-bromination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available benzimidazole derivatives. The process includes:
Bromination: Introduction of bromine atoms into the benzimidazole ring.
Purification: Removal of by-products and unreacted starting materials through recrystallization or chromatography.
Quality Control: Ensuring the purity and consistency of the final product through analytical techniques such as NMR, IR, and mass spectrometry.
化学反応の分析
Types of Reactions
2H-Benzimidazol-2-one, 4,5,6,7-tetrabromo-1,3-dihydro- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, thiourea, or alkoxide salts in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-substituted benzimidazolones, while oxidation can produce quinone derivatives.
科学的研究の応用
2H-Benzimidazol-2-one, 4,5,6,7-tetrabromo-1,3-dihydro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials, such as flame retardants and polymers.
作用機序
The mechanism of action of 2H-Benzimidazol-2-one, 4,5,6,7-tetrabromo-1,3-dihydro- involves its interaction with various molecular targets. The bromine atoms enhance its binding affinity to specific enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit tubulin polymerization, affecting cell division and growth.
類似化合物との比較
Similar Compounds
2H-Benzimidazol-2-one, 1,3-dihydro-: A non-brominated analog with similar core structure but different reactivity and applications.
5-Amino-1,3-dihydro-2H-benzimidazol-2-one: Contains an amino group instead of bromine atoms, leading to different biological activities.
2H-Benzimidazol-2-one, 1-[1-[1-(4-bromophenyl)ethyl]-4-piperidinyl]-1,3-dihydro-: A more complex derivative with additional functional groups.
Uniqueness
The presence of four bromine atoms in 2H-Benzimidazol-2-one, 4,5,6,7-tetrabromo-1,3-dihydro- makes it unique compared to its analogs
特性
分子式 |
C7H2Br4N2O |
|---|---|
分子量 |
449.72 g/mol |
IUPAC名 |
4,5,6,7-tetrabromo-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H2Br4N2O/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h1H,(H,12,14) |
InChIキー |
UKERVJVWOGVDDS-UHFFFAOYSA-N |
正規SMILES |
C1(C(=C2C(=NC(=O)N2)C(=C1Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


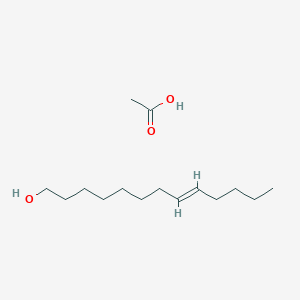
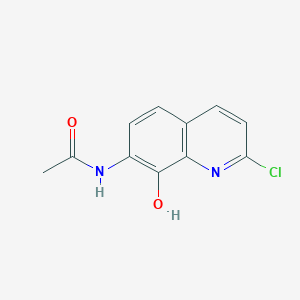
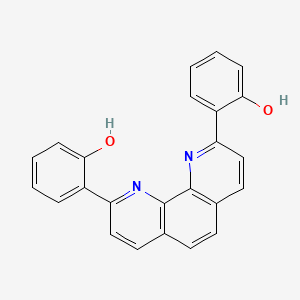
![Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12331178.png)
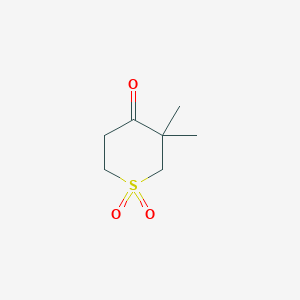
![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12331197.png)
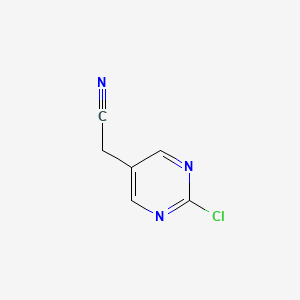
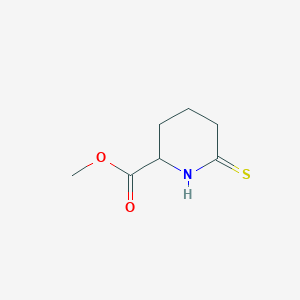
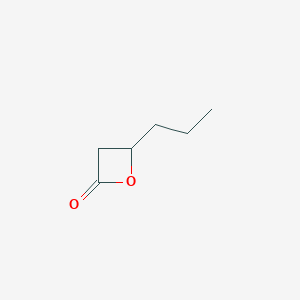

![2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]-N,N-bis[2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]ethyl]ethanamine](/img/structure/B12331228.png)
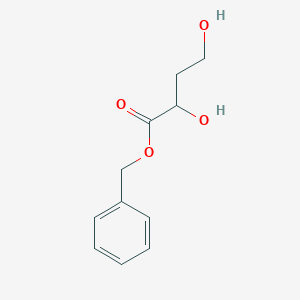
![4-Bromopyrazolo[1,5-a]pyridin-7-amine](/img/structure/B12331238.png)

